molecular formula C16H12Cl2N2 B14325402 1-[Bis(4-chlorophenyl)methyl]-1H-imidazole CAS No. 102993-59-9

1-[Bis(4-chlorophenyl)methyl]-1H-imidazole

Cat. No.: B14325402
CAS No.: 102993-59-9
M. Wt: 303.2 g/mol
InChI Key: GYQDSVOBBUBGLL-UHFFFAOYSA-N
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Description

1-[Bis(4-chlorophenyl)methyl]-1H-imidazole is a chemical compound characterized by the presence of two 4-chlorophenyl groups attached to a central imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(4-chlorophenyl)methyl]-1H-imidazole typically involves the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[Bis(4-chlorophenyl)methyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

1-[Bis(4-chlorophenyl)methyl]-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Bis(4-chlorophenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .

Comparison with Similar Compounds

    1-(4-Chlorobenzhydryl)piperazine: Shares structural similarities but differs in the presence of a piperazine ring instead of an imidazole ring.

    1,2-Bis(4-chlorophenyl)ethyne: Contains two 4-chlorophenyl groups but lacks the imidazole ring.

Uniqueness: 1-[Bis(4-chlorophenyl)methyl]-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

102993-59-9

Molecular Formula

C16H12Cl2N2

Molecular Weight

303.2 g/mol

IUPAC Name

1-[bis(4-chlorophenyl)methyl]imidazole

InChI

InChI=1S/C16H12Cl2N2/c17-14-5-1-12(2-6-14)16(20-10-9-19-11-20)13-3-7-15(18)8-4-13/h1-11,16H

InChI Key

GYQDSVOBBUBGLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=CN=C3)Cl

Origin of Product

United States

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